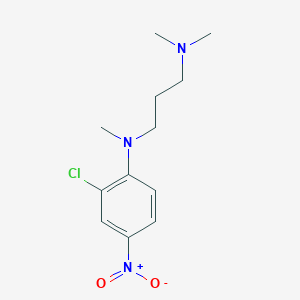![molecular formula C66H64GeS- B12538725 Germane, mercaptotris(2,2'',6,6''-tetramethyl[1,1':3',1''-terphenyl]-5'-yl)- CAS No. 658064-04-1](/img/structure/B12538725.png)
Germane, mercaptotris(2,2'',6,6''-tetramethyl[1,1':3',1''-terphenyl]-5'-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Germane, mercaptotris(2,2’‘,6,6’‘-tetramethyl[1,1’3’,1’‘-terphenyl]-5’-yl)-: is a complex organogermanium compound It is characterized by the presence of a germanium atom bonded to three mercapto groups, each substituted with a 2,2’‘,6,6’‘-tetramethyl[1,1’:3’,1’‘-terphenyl]-5’-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Germane, mercaptotris(2,2’‘,6,6’‘-tetramethyl[1,1’:3’,1’‘-terphenyl]-5’-yl)- typically involves the reaction of germanium tetrachloride with the corresponding thiol compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. The general reaction scheme can be represented as follows:
GeCl4+3RSH→Ge(SR)3+3HCl
where RSH represents the thiol compound, 2,2’‘,6,6’‘-tetramethyl[1,1’:3’,1’‘-terphenyl]-5’-thiol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The purification process typically involves recrystallization or chromatography techniques to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the mercapto groups are oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the mercapto groups back to thiols.
Substitution: The compound can participate in substitution reactions where the germanium atom is replaced by other metal atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, nitric acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halides or organometallic compounds.
Major Products Formed:
Oxidation: Disulfides, sulfoxides, or sulfones.
Reduction: Thiols.
Substitution: Various organometallic derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a catalyst in organic synthesis, particularly in reactions involving sulfur-containing compounds.
Materials Science: It is used in the development of advanced materials with unique electronic and optical properties.
Biology and Medicine:
Drug Development: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Biological Probes: The compound can be used as a probe in biochemical assays to study sulfur-related metabolic pathways.
Industry:
Electronics: It is used in the fabrication of semiconductors and other electronic components.
Coatings: The compound is used in the development of protective coatings with enhanced durability and resistance to environmental factors.
Mecanismo De Acción
The mechanism of action of Germane, mercaptotris(2,2’‘,6,6’‘-tetramethyl[1,1’:3’,1’‘-terphenyl]-5’-yl)- involves its interaction with various molecular targets. The mercapto groups can form strong bonds with metal ions, making it an effective chelating agent. This property is utilized in catalysis and materials science to stabilize metal complexes and enhance their reactivity. The compound’s unique structure also allows it to participate in redox reactions, making it useful in electronic applications.
Comparación Con Compuestos Similares
Germane, tris(2,2’‘,6,6’‘-tetramethyl[1,1’3’,1’‘-terphenyl]-5’-yl)-: Similar structure but lacks the mercapto groups.
Germane, tris(2,2’‘,6,6’'-tetramethylphenyl)-: Similar structure but with simpler phenyl groups instead of terphenyl groups.
Germane, tris(2,6-dimethylphenyl)-: Another similar compound with dimethylphenyl groups.
Uniqueness: Germane, mercaptotris(2,2’‘,6,6’‘-tetramethyl[1,1’:3’,1’‘-terphenyl]-5’-yl)- is unique due to the presence of both germanium and mercapto groups, which confer distinct chemical reactivity and potential applications. The bulky terphenyl groups provide steric protection, enhancing the stability of the compound and making it suitable for various advanced applications.
Propiedades
Número CAS |
658064-04-1 |
|---|---|
Fórmula molecular |
C66H64GeS- |
Peso molecular |
961.9 g/mol |
InChI |
InChI=1S/C66H63Ge.H2S/c1-40-19-13-20-41(2)61(40)52-31-53(62-42(3)21-14-22-43(62)4)35-58(34-52)67(59-36-54(63-44(5)23-15-24-45(63)6)32-55(37-59)64-46(7)25-16-26-47(64)8)60-38-56(65-48(9)27-17-28-49(65)10)33-57(39-60)66-50(11)29-18-30-51(66)12;/h13-39H,1-12H3;1H2/p-1 |
Clave InChI |
LTFORBWOEQGONM-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(C(=CC=C1)C)C2=CC(=CC(=C2)[Ge](C3=CC(=CC(=C3)C4=C(C=CC=C4C)C)C5=C(C=CC=C5C)C)C6=CC(=CC(=C6)C7=C(C=CC=C7C)C)C8=C(C=CC=C8C)C)C9=C(C=CC=C9C)C.[SH-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


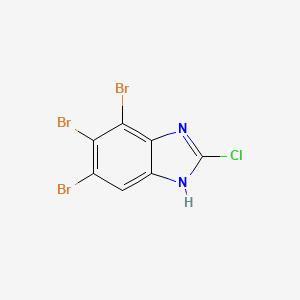
![N-[4-(3,3-Dimethyltriazan-1-ylidene)-5-methyl-4H-pyrazol-3-yl]benzamide](/img/structure/B12538682.png)
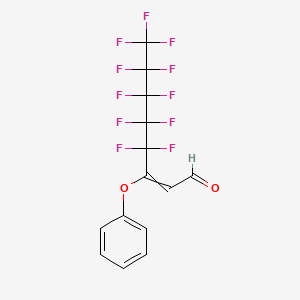
![1H-Indole-3-octadecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12538686.png)
![Magnesium chloride [2-(trifluoromethoxy)phenyl]methanide (1/1/1)](/img/structure/B12538693.png)
![1-Propanone, 3-[(1R)-3-hydroxy-1-phenylpropoxy]-1,3-diphenyl-](/img/structure/B12538700.png)
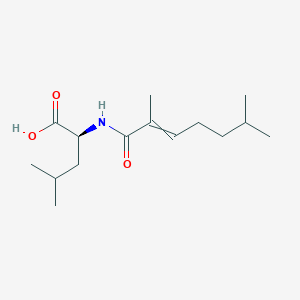
![2,2'-{Thiene-2,5-diylbis[(4,1-phenylene)thiene-5,2-diyl-4,1-phenylene]}dithiophene](/img/structure/B12538716.png)
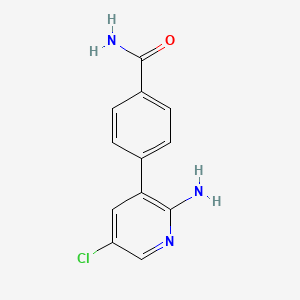
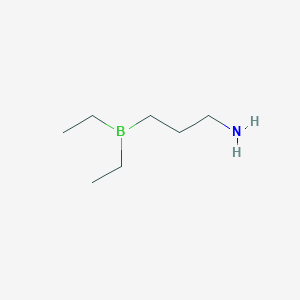
![(2S)-2-(Phenyl{[2-(propan-2-yl)phenyl]sulfanyl}methyl)morpholine](/img/structure/B12538738.png)
